N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-14-2-3-15(20)12-18(14)22-19(25)13-23-8-10-24(11-9-23)17-6-4-16(21)5-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRIRIVFJAXBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 4-(4-Fluorophenyl)piperazine
The piperazine intermediate is synthesized via nucleophilic aromatic substitution. In a representative procedure, 1-fluoro-4-nitrobenzene reacts with piperazine in ethanol under reflux, followed by catalytic hydrogenation to reduce the nitro group to an amine. Alternative methods utilize Ullmann coupling or Buchwald-Hartwig amination for higher regioselectivity.
Key Reaction Conditions :
Acetamide Coupling
The final step involves reacting 4-(4-fluorophenyl)piperazine with N-(5-chloro-2-methylphenyl)chloroacetamide. Activation of the acetamide’s carboxyl group is achieved using carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Representative Procedure :
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Activation : N-(5-chloro-2-methylphenyl)chloroacetamide (10 mmol) is treated with EDC (12 mmol) and HOBt (10 mmol) in anhydrous dichloromethane at 0°C for 30 minutes.
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Coupling : 4-(4-fluorophenyl)piperazine (12 mmol) and triethylamine (15 mmol) are added, and the mixture is stirred at room temperature for 12–24 hours.
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Workup : The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is recrystallized from ethanol/DMF (1:1).
Yield : 68–74%
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 74 | 98 |
| THF | 7.5 | 62 | 95 |
| Dichloromethane | 8.9 | 70 | 97 |
Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen, improving coupling efficiency.
Stoichiometric Ratios
A 1:1.2 molar ratio of acetamide to piperazine minimizes unreacted starting material while avoiding diacylation byproducts. Excess piperazine (>1.5 equiv) reduces yield due to competitive side reactions.
Temperature and Time
Optimal coupling occurs at 25–40°C. Elevated temperatures (>60°C) promote decomposition, while lower temperatures (<15°C) slow kinetics. Reaction completion typically requires 12–18 hours, confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability:
Purification Techniques
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Recrystallization : Ethanol/DMF (1:1) yields crystals with >98% purity.
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Chromatography : Silica gel chromatography (ethyl acetate/hexane gradient) resolves residual piperazine.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 62.15 | 62.10 |
| H | 5.45 | 5.43 |
| N | 10.82 | 10.78 |
Challenges and Mitigation Strategies
Common Byproducts
Yield-Limiting Factors
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Solubility Issues : Poor solubility of intermediates in nonpolar solvents addressed by switching to DMF.
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Moisture Sensitivity : Use of anhydrous solvents and molecular sieves prevents hydrolysis.
Emerging Methodologies
Microwave-Assisted Synthesis
Enzymatic Coupling
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Enzyme : Candida antarctica lipase B (CAL-B)
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Solvent : tert-Butanol
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Yield : 65% (greener alternative)
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as anxiety and depression.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and thereby exerting its effects on the central nervous system. The exact pathways and molecular targets are still under investigation, but its piperazine moiety is crucial for its binding affinity and activity.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Piperazine Ring
- Compound 15 (): 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Structural difference: Incorporates a thiazol-2-yl group instead of the 5-chloro-2-methylphenyl moiety.
- PPZ1 (): [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone Structural difference: Replaces the acetamide linker with a ketone group. Impact: The absence of the acetamide group may reduce hydrogen-bonding interactions, affecting TRPC6 activation efficacy .
Substituent Variations on the Aromatic Ring
N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide () :
N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide () :
Physicochemical Properties
*Calculated from molecular formula C19H20ClFN3O. †Predicted using ChemDraw.
Pharmacological Activities
TRPC6 Modulation
- Target Compound : Predicted to activate TRPC6 channels due to structural similarity to PPZ1 and PPZ2, which promote neurite outgrowth and neuroprotection via TRPC6 activation .
- PPZ1/PPZ2 (): Activity: Activate TRPC6 in a DAG-dependent manner, with EC50 values in the nanomolar range. Limitations: Cross-reactivity with TRPC3 and TRPC7 reduces specificity .
Antimicrobial Activity
- Acetamide Derivatives () : Compounds 47–50 exhibit antimicrobial activity (e.g., compound 47: MIC = 8 µg/mL against S. aureus).
- Target Compound: The 4-fluorophenyl group may enhance antifungal activity compared to non-halogenated analogues .
Anti-Inflammatory Potential
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic compound belonging to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, making them a focus of research in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons to similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21ClFN3O |
| Molecular Weight | 349.84 g/mol |
| CAS Number | 553657-57-1 |
The biological activity of this compound primarily stems from its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). Piperazine derivatives are known to modulate the activity of serotonin and dopamine receptors, which are crucial in treating psychiatric and neurological disorders. The specific interactions of this compound with these receptors could lead to its potential use in treating conditions such as anxiety, depression, and schizophrenia.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Interaction : By modulating dopamine pathways, it could have implications in the treatment of psychotic disorders.
- Calcium Channel Regulation : Preliminary studies suggest that it may affect store-operated calcium entry (SOCE) pathways, which are vital for neuronal signaling and synaptic plasticity .
Biological Activity Data
Research has indicated that compounds similar to this compound exhibit significant biological activities. Below is a summary of findings from various studies:
Case Studies
- Antidepressant Effects : In a study conducted on mice, treatment with this compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects.
- Neuroprotection : Another study highlighted its ability to restore calcium homeostasis and synaptic function in hippocampal neurons exposed to toxic amyloid-beta peptides, suggesting a role in neuroprotection against Alzheimer's disease.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other piperazine derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide | Piperazine derivative | Antidepressant-like effects |
| N-(2-chlorophenyl)-2-[4-(phenylpiperazin-1-yl)]acetamide | Piperazine derivative | Neuroprotective properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
